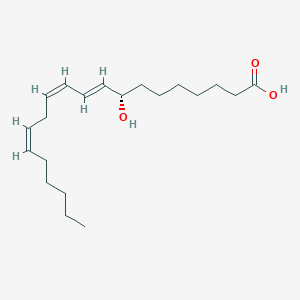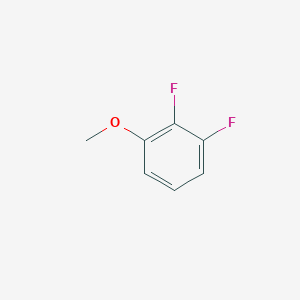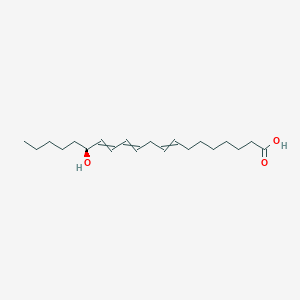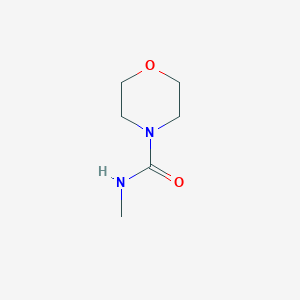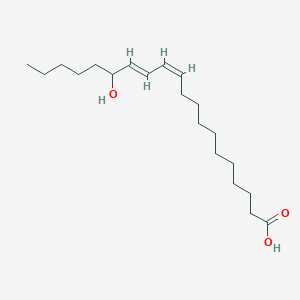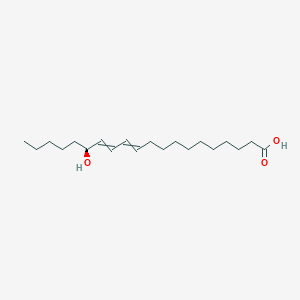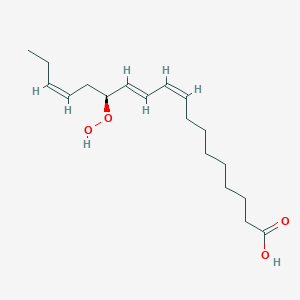
13-Hpot
Overview
Description
(9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid is a lipid hydroperoxide, obtained by the formal substitution of a hydrogen at position 9 of (9Z,11E,15Z)-octadeca-9,11,15-trienoic acid by a hydroperoxy group (the 13S-stereoisomer). Biochemically, it is an 18-C rearrangement and primary peroxidation product of alpha-linolenic acid, an intermediate in prostaglandin and leukotriene metabolism, and the substrate of the lyase enzyme hydroperoxide dehydratase. It is a trienoic fatty acid and a hydroperoxyoctadecatrienoic acid. It is functionally related to a (9Z,11E,15Z)-octadeca-9,11,15-trienoic acid. It is a conjugate acid of a (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoate. It is an enantiomer of a (9Z,11E,13R,15Z)-13-hydroperoxyoctadecatrienoic acid.
(9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid is a natural product found in Capsicum annuum and Skeletonema marinoi with data available.
Mechanism of Action
Target of Action
13(S)-Hydroperoxylinolenic acid, also known as 13(S)-HpOTrE, primarily targets the Peroxisome Proliferator-Activated Receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
The interaction of 13(S)-HpOTrE with PPARs leads to significant changes in cellular functions. Specifically, 13(S)-HpOTrE activates the transcription factor PPARγ . This activation stimulates the production of two receptors on the surface of macrophages: CD36, a scavenger receptor for oxidized low-density lipoproteins, native lipoproteins, oxidized phospholipids, and long-chain fatty acids; and adipocyte protein 2 (aP2), a fatty acid-binding protein . This interaction may cause macrophages to increase their uptake of these lipids, transitioning to lipid-laden foam cells .
Biochemical Pathways
The activation of PPARs by 13(S)-HpOTrE affects several biochemical pathways. The transcriptome and metabolome show significant enrichment of lipid metabolism and antioxidant pathways . This compound promotes fatty acid synthesis but suppresses catabolism . It is involved in the regulation of lipid metabolism and oxidative stress during lipid deposition .
Result of Action
The activation of PPARs by 13(S)-HpOTrE leads to increased lipid uptake by macrophages, which can transition into lipid-laden foam cells . This process contributes to plaque formation . Additionally, the compound is involved in lipid metabolic disorder and oxidative stress in the liver of freshwater drum, Aplodinotus grunniens .
Biochemical Analysis
Biochemical Properties
13(S)-Hydroperoxylinolenic acid interacts with various enzymes, proteins, and other biomolecules. It is produced by the action of 13-lipoxygenase (13-LOX) on α-linolenic acid (LeA) . The product of this reaction, 13(S)-Hydroperoxylinolenic acid, is a precursor for the prostaglandin-like plant hormones cis-(+)-12-oxophytodienoic acid (12-OPDA) and methyl jasmonate (MJ) .
Cellular Effects
The effects of 13(S)-Hydroperoxylinolenic acid on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it contributes to plaque formation by activating the transcription factor, PPARγ .
Molecular Mechanism
At the molecular level, 13(S)-Hydroperoxylinolenic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the activation of the transcription factor PPARγ, which in turn stimulates the production of two receptors on the surface of macrophages resident in the plaques .
Temporal Effects in Laboratory Settings
It is known that the compound plays a role in various biochemical reactions and cellular processes, indicating that it may have long-term effects on cellular function .
Metabolic Pathways
13(S)-Hydroperoxylinolenic acid is involved in the metabolic pathway of α-linolenic acid (LeA). It is produced by the action of 13-lipoxygenase (13-LOX) on α-linolenic acid (LeA), leading to the formation of 13(S)-Hydroperoxylinolenic acid .
Properties
IUPAC Name |
(9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h3,7,9,11-12,15,17,21H,2,4-6,8,10,13-14,16H2,1H3,(H,19,20)/b9-7-,11-3-,15-12+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQGVDXDXBAABN-FQSPHKRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017285 | |
| Record name | 13S-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67597-26-6 | |
| Record name | 13S-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13(S)-Hydroperoxylinolenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301803 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 13-HPOT synthesized in plants?
A1: this compound is produced from α-linolenic acid via the action of 13-lipoxygenase (13-LOX) enzymes. This oxygenation reaction is the first committed step in the biosynthesis of jasmonic acid (JA), a critical plant hormone. [, , , , ]
Q2: What are the downstream products of this compound in plants?
A2: this compound serves as a substrate for several enzymes, leading to the formation of various bioactive molecules. Allene oxide synthase (AOS) converts this compound to an unstable allene oxide, which is further cyclized by allene oxide cyclase (AOC) to form 12-oxo-phytodienoic acid (12-OPDA). 12-OPDA is then converted to JA, a key regulator of plant defense and development. [, , , , , , , ]
Q3: Can this compound be metabolized by other pathways besides the JA pathway?
A3: Yes, this compound can also be metabolized by hydroperoxide lyase (HPL) to produce volatile aldehydes like hexanal and (Z)-3-hexenal, which contribute to the characteristic aroma of plants upon wounding. These volatiles play a role in attracting pollinators and defending against herbivores. [, , , ]
Q4: Does the presence of specific double bonds in this compound influence its metabolism?
A4: Yes, the presence of a double bond in the β,γ-position to the hydroperoxide group in this compound significantly enhances its cyclization rate to form cyclopentenones like 12-oxo-PDA, a crucial precursor to JA. This effect is attributed to anchimeric assistance provided by the double bond. []
Q5: What is known about the regulation of 13-LOX, the enzyme responsible for this compound synthesis?
A5: 13-LOX activity can be influenced by various factors, including developmental stage, environmental cues, and hormonal signals. For example, wounding in strawberry fruits was shown to increase both LOX and HPL activity, leading to increased production of C6 aldehydes from this compound. []
Q6: How do environmental factors impact this compound levels in plants?
A6: Environmental stresses, such as wounding, pathogen attack, and abiotic stresses like drought, can trigger significant changes in this compound levels. These changes are often associated with the activation of defense responses. [, , , , , ]
Q7: Are there specific inhibitors of enzymes involved in this compound metabolism?
A7: Yes, diethyldithiocarbamic acid (DIECA) has been shown to inhibit the octadecanoid signaling pathway by reducing this compound to 13-hydroxylinolenic acid (13-HOTrE), effectively depleting the precursor pool for JA synthesis. [, ]
Q8: What is the role of this compound in plant defense responses?
A8: this compound is a key precursor to JA, a central regulator of plant defense against herbivores and pathogens. JA signaling activates the expression of defense-related genes, leading to the production of anti-herbivore and antimicrobial compounds. [, , , , , ]
Q9: Can this compound be used as a biocontrol agent for plant protection?
A10: Studies have shown that exogenous application of this compound can enhance plant resistance to certain pathogens. Its potential as a biocontrol agent warrants further exploration. [, ]
Q10: How does this compound affect plant plasma membrane structure?
A11: Research indicates that this compound can insert into plant plasma membranes, influencing their fluidity and thickness. This interaction is suggested to contribute to its elicitor activity, triggering early plant defense responses. [, ]
Q11: What is the molecular formula and weight of this compound?
A11: The molecular formula of this compound is C18H30O4, and its molecular weight is 306.44 g/mol.
Q12: What are the major spectroscopic techniques used to characterize this compound?
A13: Commonly used spectroscopic techniques include ultraviolet-visible (UV-Vis) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide valuable information about the structure and purity of this compound. [, ]
Q13: What analytical methods are employed to quantify this compound?
A14: High-performance liquid chromatography (HPLC) is widely used to separate and quantify this compound from complex mixtures. Different detection methods, such as UV-Vis detectors and mass spectrometers, can be coupled with HPLC to enhance sensitivity and selectivity. [, , ]
Q14: What are some promising areas for future research on this compound?
A14: Further investigation is needed to fully understand:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)
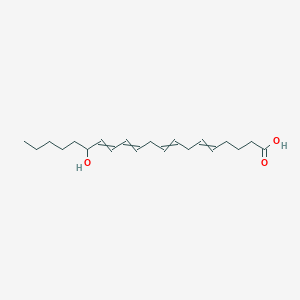

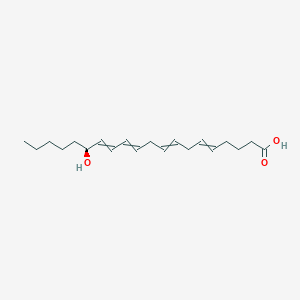
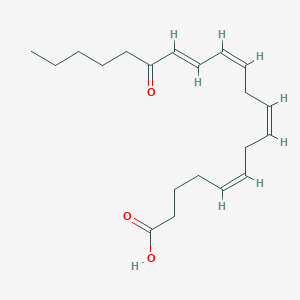
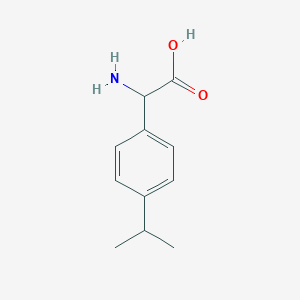
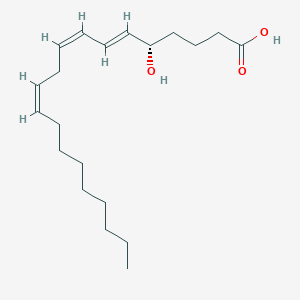
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)
